molecular formula C19H21FN4O2S B2799831 2-{4-[(4-Fluorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile CAS No. 478256-84-7

2-{4-[(4-Fluorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile

Cat. No.: B2799831
CAS No.: 478256-84-7
M. Wt: 388.46
InChI Key: CPYOPXUWQFAGGP-UHFFFAOYSA-N
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Description

2-{4-[(4-Fluorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl sulfonyl group, a diazepane ring, and a dimethylnicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Fluorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-[(4-fluorophenyl)sulfonyl]-1,4-diazepane intermediate, which is then coupled with 4,6-dimethylnicotinonitrile under specific reaction conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine, to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Fluorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines, and substitution reactions can result in the replacement of the fluorine atom with other functional groups.

Scientific Research Applications

2-{4-[(4-Fluorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: It can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Industrial Chemistry: The compound is explored for its use in various industrial processes, including as a catalyst or a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-{4-[(4-Fluorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-{4-[(4-Fluorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile include:

    4,4’-Difluorodiphenyl sulfone: A compound with similar sulfonyl and fluorophenyl groups.

    Fluoropyridines: Compounds containing fluorine-substituted pyridine rings.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)sulfonyl-1,4-diazepan-1-yl]-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O2S/c1-14-12-15(2)22-19(18(14)13-21)23-8-3-9-24(11-10-23)27(25,26)17-6-4-16(20)5-7-17/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYOPXUWQFAGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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